(3-Nitro-phenyl)-propynoic acid ethyl ester
Description
(3-Nitro-phenyl)-propynoic acid ethyl ester is a substituted propiolate ester characterized by a nitro group at the meta position of the phenyl ring and an ethoxycarbonyl group attached to a propynoic acid backbone. This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of bioactive molecules and heterocyclic systems. Its structural features—the electron-withdrawing nitro group and the reactive triple bond—contribute to its utility in Michael addition reactions, cyclization processes, and as a precursor for antimicrobial agents .
Structure
3D Structure
Properties
IUPAC Name |
ethyl 3-(3-nitrophenyl)prop-2-ynoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c1-2-16-11(13)7-6-9-4-3-5-10(8-9)12(14)15/h3-5,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDBUSSJVLJJIDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C#CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50534446 | |
| Record name | Ethyl 3-(3-nitrophenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50534446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35283-09-1 | |
| Record name | Ethyl 3-(3-nitrophenyl)-2-propynoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35283-09-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-(3-nitrophenyl)prop-2-ynoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50534446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 3-(3-nitrophenyl)prop-2-ynoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Nitro-phenyl)-propynoic acid ethyl ester typically involves the esterification of (3-Nitro-phenyl)-propynoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature control and catalyst concentration, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(3-Nitro-phenyl)-propynoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous sodium hydroxide.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles such as amines or thiols replace the nitro group.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Aqueous sodium hydroxide.
Substitution: Amines or thiols under basic conditions.
Major Products Formed
Oxidation: (3-Amino-phenyl)-propynoic acid ethyl ester.
Reduction: (3-Nitro-phenyl)-propynoic acid.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Synthesis and Reactivity
(3-Nitro-phenyl)-propynoic acid ethyl ester is primarily synthesized through various organic reactions involving nitrophenyl derivatives. Notably, it serves as a key intermediate in the synthesis of more complex organic molecules. For example, it has been utilized in the copper-catalyzed hydroarylation of alkynoates, leading to the formation of biologically significant compounds such as 3-arylindole-2-carboxylates .
Table 1: Synthesis Pathways
| Synthesis Method | Key Reagents | Products |
|---|---|---|
| Copper-Catalyzed Hydroarylation | Arylboronic acids | 3-Arylindole-2-carboxylates |
| Palladium-Catalyzed Cycloisomerization | Alkynylphenoxy acrylic acid esters | 2,3-Disubstituted benzofurans |
Recent studies have highlighted the bioactivity of this compound and its derivatives. It has been evaluated for various biological activities, including acaricidal effects against pests such as Psoroptes cuniculi (a mange mite). In vitro tests demonstrated that certain derivatives exhibited significant acaricidal activity, outperforming traditional acaricides like ivermectin .
Case Study: Acaricidal Activity
In a systematic study, a series of 3-aryl propionic acid esters were synthesized and tested for their efficacy against P. cuniculi. The results indicated that several compounds had mortality rates exceeding those of standard treatments at lower concentrations. This suggests that modifications to the nitrophenyl ring can enhance biological activity .
Applications in Organic Chemistry
The compound's unique structural features make it valuable in organic synthesis. Its reactivity allows for transformations that yield diverse chemical entities. For instance, it can participate in nucleophilic addition reactions due to the electron-withdrawing nitro group, facilitating the formation of new carbon-carbon bonds.
Mechanism of Action
The mechanism of action of (3-Nitro-phenyl)-propynoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the ester group can undergo hydrolysis. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Data Tables
Table 1: Comparative Antimycobacterial Activity of Propynoic Acid Derivatives
Biological Activity
(3-Nitro-phenyl)-propynoic acid ethyl ester, with the molecular formula C₁₁H₉NO₄ and CAS number 35283-09-1, is an organic compound characterized by a propynoic acid moiety attached to a nitrophenyl group. The presence of the nitro group (-NO₂) at the meta position of the phenyl ring enhances its chemical properties and biological activity. This article explores the biological activities, potential applications, and research findings related to this compound.
Chemical Structure and Properties
The structure of this compound includes:
- Propynoic Acid Moiety : Contributes to its reactivity.
- Nitrophenyl Group : Influences biological interactions.
- Ethyl Ester Functional Group : Enhances solubility in organic solvents.
Table 1: Structural Characteristics
| Feature | Description |
|---|---|
| Molecular Formula | C₁₁H₉NO₄ |
| CAS Number | 35283-09-1 |
| Functional Groups | Nitro group, propynoic acid, ethyl ester |
Anti-inflammatory and Analgesic Properties
Research indicates that this compound exhibits significant anti-inflammatory and analgesic activities. The nitro group is believed to modulate biological pathways that affect pain perception and inflammatory responses. In vitro studies have shown promising results against certain cancer cell lines, suggesting potential anticancer properties.
Preliminary studies suggest that this compound may interact with enzymes involved in inflammatory pathways, potentially inhibiting their activity. Additionally, its effects on cell signaling pathways related to pain perception are under investigation, indicating a multifaceted role in biological systems.
Table 2: Biological Activity Summary
| Activity Type | Findings |
|---|---|
| Anti-inflammatory | Modulates inflammatory pathways |
| Analgesic | Affects pain perception |
| Anticancer | Promising results against cancer cells |
In Vitro Studies
- Anti-cancer Activity : A study demonstrated that this compound showed efficacy against various cancer cell lines. The mechanism involves inducing apoptosis in malignant cells.
- Inflammation Modulation : Another study indicated that the compound significantly reduced pro-inflammatory cytokines in cell cultures, highlighting its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
Several compounds share structural similarities with this compound:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 3-(2-Nitro-phenyl)-propionic acid ethyl ester | C₁₁H₁₃NO₄ | Nitro group at para position |
| 3-(3-Nitrophenyl)propenoic acid, ethyl ester | C₁₁H₁₁NO₄ | Contains a propenoic instead of propynoic |
| 2-(4-Nitrophenyl)acrylic acid ethyl ester | C₁₁H₉N₂O₄ | Different position of nitro group |
The unique meta-nitro substitution pattern of this compound differentiates it from others with ortho or para substitutions, impacting its interactions with biological systems.
Applications and Future Directions
This compound has potential applications across various fields, including:
- Pharmaceuticals : As a lead compound for developing new anti-inflammatory or analgesic drugs.
- Material Science : Its chemical structure suggests potential use in developing polymers or dyes.
Q & A
Q. What are the established synthetic routes for (3-nitro-phenyl)-propynoic acid ethyl ester, and how do reaction conditions influence yield?
The compound can be synthesized via carboxylation of terminal alkynes under CO₂ pressure using AgBF₄/Cs₂CO₃ catalysis, followed by esterification with bromoalkanes (e.g., 1-bromohexane) . Alternatively, Hagemann's ester methodology involves cycloaddition reactions between propynoic acid ethyl ester and aldehydes, with H₂SO₄ or acetic acid as catalysts in ethanol . Yields exceeding 90% are achievable with optimized stoichiometry and temperature (50–80°C).
Q. How is the structural integrity of this compound validated experimentally?
Characterization relies on and NMR spectroscopy. Key signals include:
Q. What are the common applications of this compound in organic synthesis?
It serves as a Michael acceptor in cycloadditions to synthesize pyrazoles and isoxazolines . For example, PhIO-mediated nitrile imine cycloaddition yields densely functionalized pyrazole derivatives (81% yield) . It also acts as a precursor for antimicrobial agents via modifications to the ester or nitro groups .
Advanced Research Questions
Q. How does the electronic nature of the alkyne influence catalytic semihydrogenation outcomes?
Ni-catalyzed semihydrogenation of 3-phenyl-2-propynoic acid ethyl ester (structurally analogous) shows (E)-selectivity (>95%) under 1 atm H₂ at 25°C. The electron-withdrawing nitro group stabilizes the transition state, reducing over-hydrogenation to alkanes. NMR monitoring (e.g., ) confirms no alkane byproduct formation .
Q. What strategies optimize the compound’s bioactivity in antimicrobial studies?
Structure-activity relationship (SAR) studies reveal that replacing the ethyl ester with hydrophobic groups (e.g., prenyl) enhances activity against Mycobacterium tuberculosis (MIC: 0.5 µg/mL vs. 2 µg/mL for ethyl ester) . Saturation of the triple bond or introducing cyclopropyl rings reduces potency, indicating the alkyne’s role as a hydrogen-bond acceptor is critical .
Q. How do solvent and catalyst systems affect regioselectivity in heterocyclic synthesis?
In micellar aqueous media, PhIO promotes regiocontrolled synthesis of pyrazoles. Polar protic solvents (e.g., H₂O) favor nitro-group participation in dipole formation, directing cycloaddition to the meta position (86% regioselectivity) . Silver-based catalysts improve alkyne activation, while Cs₂CO₃ enhances carboxylation efficiency .
Q. What mechanistic insights explain contradictory NMR data in ester hydrolysis?
Hydrolysis of the ethyl ester with 20% KOH degrades the alkyne moiety, whereas milder conditions (K₂CO₃ in MeOH/H₂O) preserve it. NMR coupling constants ( Hz) confirm cis-configuration retention during hydrolysis, critical for maintaining bioactivity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
